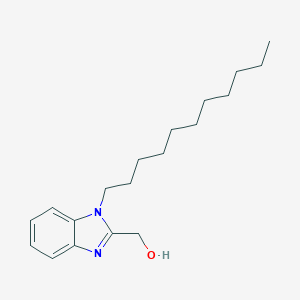

(1-undecyl-1H-benzimidazol-2-yl)methanol

Descripción

(1-Undecyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative characterized by a methanol group at the 2-position of the benzimidazole core and an undecyl (C₁₁H₂₃) chain at the 1-position. The compound’s synthesis likely follows N-alkylation protocols similar to those described for shorter-chain analogs, where a bromoalkane reacts with a benzimidazole precursor under basic conditions . For instance, highlights that N-alkylation of (1H-benzimidazol-2-yl)methanol derivatives with alkyl halides yields compounds with varied substituents, which can modulate physicochemical and biological properties.

Propiedades

Fórmula molecular |

C19H30N2O |

|---|---|

Peso molecular |

302.5g/mol |

Nombre IUPAC |

(1-undecylbenzimidazol-2-yl)methanol |

InChI |

InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)20-19(21)16-22/h10-11,13-14,22H,2-9,12,15-16H2,1H3 |

Clave InChI |

XDVUVHFTTQUYFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCN1C2=CC=CC=C2N=C1CO |

SMILES canónico |

CCCCCCCCCCCN1C2=CC=CC=C2N=C1CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in the alkyl chain length, substituent groups (e.g., allyl, phenyl, methyl), and hydroxyl positioning. A comparative analysis is presented below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., undecyl vs. butyl) increase hydrophobicity and molecular weight, which may influence solubility and biological activity. The butyl analog (C₁₂H₁₆N₂O) has a predicted boiling point of 377.8°C, suggesting higher thermal stability than shorter-chain derivatives .

- Hydroxyl Positioning: Ethanol derivatives (e.g., (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) exhibit different hydrogen-bonding capabilities compared to methanol analogs, affecting crystal packing and solubility .

- Aromatic vs.

Crystallographic and Hydrogen-Bonding Behavior

- Layered Structures: (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol forms layered structures via O—H···N and O—H···O hydrogen bonds, as shown in . The undecyl analog’s longer chain may disrupt such packing, favoring hydrophobic interactions over hydrogen bonding .

- Graph Set Analysis : Hydrogen-bonding patterns in benzimidazole derivatives align with Etter’s rules, where directional O—H···N interactions dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.